Cas no 1566248-76-7 (4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde)
![4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/1566248-76-7x500.png)
4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- EN300-725663
- 4-[3-(1-HYDROXYETHYL)PYRROLIDIN-1-YL]THIOPHENE-2-CARBALDEHYDE
- 1566248-76-7
- 2-Thiophenecarboxaldehyde, 4-[3-(1-hydroxyethyl)-1-pyrrolidinyl]-
- 4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
-
- インチ: 1S/C11H15NO2S/c1-8(14)9-2-3-12(5-9)10-4-11(6-13)15-7-10/h4,6-9,14H,2-3,5H2,1H3
- InChIKey: WBHVEXRYFAGHDN-UHFFFAOYSA-N
- ほほえんだ: S1C(C=O)=CC(=C1)N1CCC(C(C)O)C1
計算された属性
- せいみつぶんしりょう: 225.08234989g/mol
- どういたいしつりょう: 225.08234989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 68.8Ų
4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-725663-1.0g |
4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
1566248-76-7 | 1g |
$0.0 | 2023-06-07 |
4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde 関連文献
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4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehydeに関する追加情報
Introduction to 4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde (CAS No. 1566248-76-7)
4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde, identified by its CAS number 1566248-76-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of thiophene derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a thiophene core, functionalized with a pyrrolidine moiety and an aldehyde group, making it a versatile scaffold for further chemical modifications and biological evaluations.
The thiophene ring is a five-membered heterocyclic aromatic compound containing sulfur, and it is widely recognized for its role in various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In 4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde, the thiophene ring is connected to a pyrrolidine group through an ethyl linker. The pyrrolidine moiety is a six-membered nitrogen-containing heterocycle that often serves as a pharmacophore in drug design due to its ability to interact with biological targets such as enzymes and receptors. The presence of the aldehyde group at the 2-position of the thiophene ring introduces reactivity that allows for further derivatization, making this compound a valuable intermediate in synthetic chemistry.
Recent advancements in medicinal chemistry have highlighted the importance of hybrid molecules that combine multiple pharmacophoric elements to enhance biological activity and reduce side effects. The structure of 4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde aligns well with this trend, as it integrates both the thiophene and pyrrolidine moieties into a single molecule. This dual functionality has been explored in various drug discovery programs, where such hybrid compounds often exhibit improved pharmacokinetic profiles and target specificity.
In the context of current research, 4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde has been investigated for its potential applications in the development of novel therapeutic agents. Studies have demonstrated its utility as a precursor in the synthesis of more complex molecules designed to interact with specific biological pathways. For instance, derivatives of this compound have been studied for their interactions with enzymes involved in cancer metabolism, suggesting a possible role in oncology research.
The aldehyde functionality at the 2-position of the thiophene ring is particularly noteworthy, as it provides a site for condensation reactions with various nucleophiles. This reactivity has been exploited in the synthesis of Schiff bases and other heterocyclic compounds that exhibit interesting biological properties. Additionally, the hydroxyethyl substituent on the pyrrolidine ring adds another layer of complexity, influencing both the solubility and metabolic stability of the molecule. These features make 4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde a promising candidate for further exploration in drug discovery.
One of the most compelling aspects of this compound is its potential to serve as a building block for next-generation therapeutics. The combination of the thiophene and pyrrolidine moieties offers a unique structural motif that can be modified to target specific diseases or biological processes. For example, recent research has shown that thiophene derivatives can modulate mitochondrial function, which could be relevant in treating neurodegenerative disorders. Similarly, pyrrolidine-based compounds have been explored for their effects on neurotransmitter systems, making them candidates for therapies targeting central nervous system disorders.
The synthesis of 4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde involves multi-step organic transformations that highlight its synthetic versatility. The process typically begins with the functionalization of a thiophene precursor followed by coupling reactions to introduce the pyrrolidine moiety. The final step involves selective aldehyde formation at the 2-position, which can be achieved through various chemical methods such as oxidation or formylation reactions. These synthetic strategies underscore the compound's importance as a versatile intermediate in pharmaceutical research.
From an industrial perspective, 4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde represents an attractive candidate for large-scale production due to its well-defined structure and predictable reactivity. Its use in drug development pipelines could streamline the discovery process by providing researchers with a reliable starting point for generating novel analogs. Furthermore, its compatibility with modern synthetic techniques makes it amenable to high-throughput screening and automated synthesis platforms, which are increasingly employed in modern drug discovery.
The potential applications of this compound extend beyond traditional pharmaceuticals into other areas such as agrochemicals and materials science. Thiophene derivatives are known for their stability and resistance to degradation, making them suitable for use in specialty chemicals that require long-term performance under harsh conditions. Similarly, pyrrolidine-based compounds have been explored for their electronic properties, suggesting potential uses in advanced materials development.
In conclusion,4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde (CAS No. 1566248-76-7) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features—comprising a thiophene core linked to a pyrrolidine group via an ethyl linker—make it an excellent scaffold for developing novel therapeutic agents targeting various diseases. The presence of an aldehyde group at the 2-position further enhances its synthetic utility by allowing for diverse chemical modifications. As research continues to uncover new applications for this compound,4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is poised to play an important role in advancing both medicinal chemistry and materials science.
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